molecular formula C10H10N2 B1331423 1-p-Tolyl-1H-pyrazole CAS No. 20518-17-6

1-p-Tolyl-1H-pyrazole

Cat. No.: B1331423
CAS No.: 20518-17-6
M. Wt: 158.2 g/mol
InChI Key: XJYIPDKSWROWBM-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions

Scientific Research Applications

1-p-Tolyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, this compound is investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-p-Tolyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of p-tolylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One-pot multicomponent reactions, which combine multiple reactants in a single reaction vessel, are often employed to streamline the process and reduce production costs. Transition-metal catalysts and photoredox reactions are also utilized to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-p-Tolyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield hydrazine derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-p-Tolyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a p-tolyl group. It exhibits different biological activities and chemical reactivity.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: Contains additional substituents that alter its chemical properties and applications.

    1-(4-Chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles: Known for their pronounced anticancer activity

This compound stands out due to the presence of the p-tolyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPDKSWROWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355628
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20518-17-6
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (125° C., 24 hours), 1H-pyrazole (102 mg, 1.5 mmol) is coupled with 1-bromo-4-methylbenzene (122 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=70/30) to provide 90 mg (57% isolated yield) of the desired product as an uncolored oil.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
122 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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